N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide
CAS No.: 2180010-34-6
Cat. No.: VC7626346
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2180010-34-6 |
|---|---|
| Molecular Formula | C14H17N3O4S |
| Molecular Weight | 323.37 |
| IUPAC Name | N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |
| Standard InChI Key | AAPQVUNQOKYKTO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Introduction
Chemical Identity and Molecular Characteristics
Systematic Nomenclature and Formula
The compound’s IUPAC name, N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide, reflects its bipartite structure: a 2,4-dimethoxypyrimidine ring linked via a sulfonamide bridge to a 4-ethyl-substituted benzene ring. Its molecular formula is C₁₅H₁₉N₃O₄S, with a calculated molecular weight of 337.39 g/mol . Key functional groups include:
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Two methoxy (–OCH₃) groups on the pyrimidine ring
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A sulfonamide (–SO₂NH–) bridge
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An ethyl (–CH₂CH₃) substituent on the benzene ring
Structural Analogues and Classification
This compound shares structural homology with two classes of molecules:
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Pyrimidine-based sulfonamides: Similar to N-(2,4-dimethoxypyrimidin-5-yl)acetamide , but with a benzenesulfonamide group replacing the acetamide.
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Aryl sulfonamides: Analogous to N-(2,4-dimethoxyphenyl)-4-ethylbenzenesulfonamide , differing in the substitution of phenyl with pyrimidine.
Such structural variations significantly influence physicochemical properties and bioactivity. For instance, the pyrimidine ring enhances hydrogen-bonding capacity compared to phenyl, potentially improving target binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step protocol:
Step 1: Preparation of 5-Amino-2,4-dimethoxypyrimidine
2,4-Dimethoxypyrimidine undergoes nitration followed by reduction to introduce the amino group at position 5. Catalytic hydrogenation or Fe/HCl reduction achieves this transformation .
Step 2: Sulfonamide Formation
The amine reacts with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
Reaction conditions:
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Temperature: 0–5°C (initial), then room temperature
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Solvent: Dichloromethane or tetrahydrofuran
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation utilizes:
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¹H NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), ethyl (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet), and aromatic protons (δ 7.3–8.1 ppm) .
Structural and Electronic Properties
X-ray Crystallography (Predicted)
While no crystal structure exists for this compound, density functional theory (DFT) simulations predict:
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Pyrimidine ring: Nearly planar (deviation < 0.05 Å)
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Dihedral angle: ~85° between pyrimidine and benzene planes
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Hydrogen bonds: N–H···O=S interactions stabilize the sulfonamide group
Tautomerism and Reactivity
The pyrimidine ring exhibits prototropic tautomerism, favoring the 4-aminopyrimidine form in solution. The sulfonamide group acts as a weak acid (pKa ≈ 10.5), deprotonating under basic conditions to form a sulfonamidate ion .
Physicochemical Properties
Key stability considerations:
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Acidic conditions: Sulfonamide cleavage occurs below pH 2
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Oxidative stress: Benzene ethyl group susceptible to CYP450-mediated oxidation
Biological Activity and Applications
Enzymatic Inhibition
The compound’s sulfonamide group may inhibit carbonic anhydrase or dihydrofolate reductase (DHFR), akin to other pyrimidine sulfonamides . Preliminary in silico docking suggests:
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DHFR binding: ΔG = −8.2 kcal/mol (AutoDock Vina)
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Selectivity: Higher affinity for bacterial DHFR over human isoform
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